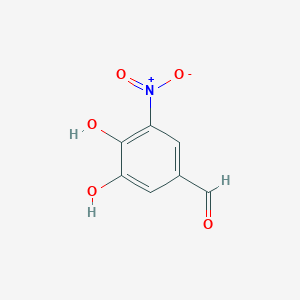

3,4-二羟基-5-硝基苯甲醛

概述

描述

3,4-Dihydroxy-5-nitrobenzaldehyde is a solid chemical compound that is typically synthesized as a crystalline powder. It is an organic compound with two hydroxyl (OH) groups and one nitro (NO2) group attached to a benzene ring, along with an aldehyde (CHO) functional group .

Synthesis Analysis

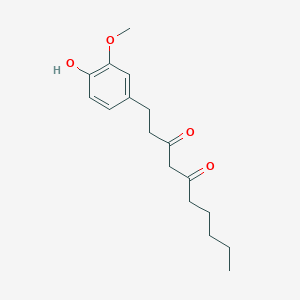

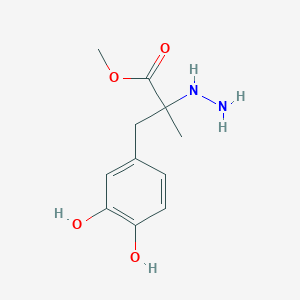

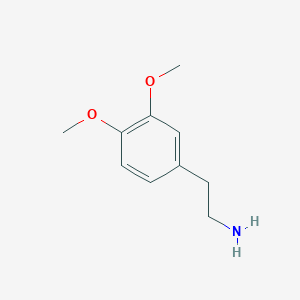

The synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde can be achieved by reacting 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with a strong nucleophilic agent which may be created by reacting an aromatic mercapto compound with a strong organic or inorganic alkali metal base such as lithium hydroxide .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-5-nitrobenzaldehyde consists of a benzene ring with two hydroxyl (OH) groups, one nitro (NO2) group, and an aldehyde (CHO) functional group .

Chemical Reactions Analysis

3,4-Dihydroxy-5-nitrobenzaldehyde can be involved in various chemical reactions. For instance, it can be prepared by reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride . It can also be used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase .

Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dihydroxy-5-nitrobenzaldehyde is 183.12 g/mol .

科学研究应用

有机合成中间体

3,4-二羟基-5-硝基苯甲醛用作有机合成的中间体。 它被用于生产各种有机化合物,因为它具有反应性醛基和硝基,可以进行进一步的化学转化 .

医药研究

该化合物已显示出作为治疗高尿酸血症和痛风的治疗剂的潜力。 它作为黄嘌呤氧化酶的有效抑制剂,该酶参与尿酸的产生 .

生色基质

在生物化学研究中,它被用作生色基质,用于探测酶(如马肝醇脱氢酶)的催化机制 .

染料和颜料生产

由于其结构特性,它可用于染料和颜料的合成,有助于开发具有特定着色特性的新材料 .

生物医学研究

该化合物的衍生物正在探索其生物活性,这可能导致生物医学研究的新见解 .

化学研究

它被用于化学研究,合成具有潜在应用的化合物,包括材料科学和催化 .

测试用参考标准

在药物测试中,它被用作高质量的参考标准,以确保分析方法的可靠性和准确性 .

席夫碱配体的合成

它还用于制备席夫碱配体,这些配体是用途广泛的化合物,具有广泛的应用,包括催化和配位化学 .

每个应用都突出了 3,4-二羟基-5-硝基苯甲醛在跨多个学科的科学研究中的多功能性和重要性。

作用机制

Target of Action

The primary target of 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, where it catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid .

Mode of Action

DHNB inhibits XO activity in a time-dependent manner , similar to allopurinol, a clinical XO inhibitory drug . It displays potent mixed-type inhibition of XO activity and shows an additive effect with allopurinol at low concentrations . Structure-activity relationship studies of DHNB indicate that the aldehyde moiety, the catechol moiety, and nitration at C-5 are required for XO inhibition . DHNB interacts with the molybdenum center of XO and is slowly converted to its carboxylic acid .

Biochemical Pathways

The inhibition of XO by DHNB affects the purine metabolism pathway, leading to a decrease in the production of uric acid . This is significant because hyperuricemia, an excess of uric acid in the blood, is a clinical problem that causes gout and is also considered a risk factor for cardiovascular disease .

Pharmacokinetics

It’s known that dhnb effectively reduces serum uric acid levels in hyperuricemic mice , indicating good bioavailability.

Result of Action

The inhibition of XO by DHNB leads to a reduction in the production of uric acid, effectively controlling serum uric acid levels . This makes DHNB a potential therapeutic agent for the treatment of hyperuricemia and gout .

安全和危害

未来方向

3,4-Dihydroxy-5-nitrobenzaldehyde has been identified as a potential therapeutic agent for the treatment of hyperuricemia and gout due to its potent inhibitory effect on xanthine oxidase . It could be an outstanding candidate for a novel XO inhibitory drug that has potent activity and low toxicity, as well as antioxidant activity and a distinct chemical structure from allopurinol .

属性

IUPAC Name |

3,4-dihydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJODMCHICIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151345 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116313-85-0 | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116313-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 3,4-dihydroxy-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXY-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34J6743XV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3,4-dihydroxy-5-nitrobenzaldehyde in pharmaceutical research?

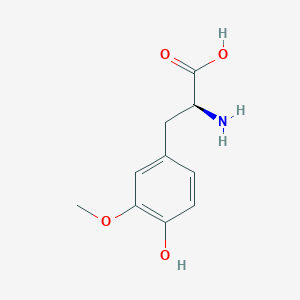

A1: 3,4-Dihydroxy-5-nitrobenzaldehyde serves as a crucial starting material in synthesizing Entacapone [, , , , ]. Entacapone acts as a COMT inhibitor, primarily used in conjunction with levodopa to treat Parkinson's disease.

Q2: Can you describe a common synthetic route to obtain Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde?

A2: Entacapone is frequently synthesized through a Knoevenagel condensation reaction. This reaction involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a base catalyst [, , , ].

Q3: What are the typical challenges encountered during the synthesis of Entacapone, and how do researchers address them?

A3: A significant challenge during Entacapone synthesis is controlling the formation of the undesired Z-isomer [, , , , ]. Researchers have developed specific synthesis methods, including controlling reaction conditions like temperature and pressure, using specific solvents, and introducing seeding crystals of the desired E-isomer to enhance its production and obtain a final product with high purity of the E-isomer (Entacapone).

Q4: Beyond Entacapone, are there other applications for 3,4-dihydroxy-5-nitrobenzaldehyde in medicinal chemistry?

A4: Research indicates that 3,4-dihydroxy-5-nitrobenzaldehyde itself exhibits potential as a therapeutic agent. Studies highlight its potent inhibitory effect on xanthine oxidase [, ], an enzyme involved in uric acid production. This property makes 3,4-dihydroxy-5-nitrobenzaldehyde a potential candidate for treating hyperuricemia and gout.

Q5: Have there been any studies on the metabolites of Entacapone, and how does 3,4-dihydroxy-5-nitrobenzaldehyde relate to them?

A5: Research on Entacapone metabolism in rats and humans has identified several metabolites []. Interestingly, 3,4-dihydroxy-5-nitrobenzaldehyde is one of the identified phase I metabolites of Entacapone found in both rat plasma and urine, indicating its relevance in the drug's metabolic pathway.

Q6: What analytical techniques are commonly employed to characterize and quantify 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone?

A6: Several analytical techniques are used to analyze 3,4-dihydroxy-5-nitrobenzaldehyde and Entacapone. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) is one such method used to determine the purity of Entacapone and quantify related substances, including 3,4-dihydroxy-5-nitrobenzaldehyde []. Other techniques, such as infrared (IR) spectroscopy and X-ray powder diffraction, help characterize the different crystalline forms of Entacapone [].

Q7: Are there any reported novel synthetic approaches for 3,4-dihydroxy-5-nitrobenzaldehyde?

A7: While the provided research doesn't delve into specific alternative synthetic routes for 3,4-dihydroxy-5-nitrobenzaldehyde, it does mention improved methods [, ]. These improvements likely focus on optimizing reaction conditions, using different starting materials, or employing new reagents or catalysts to enhance yield and purity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。